molecular formula C12H14N2O3S2 B2403130 2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid CAS No. 743440-25-7

2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid

Cat. No.: B2403130
CAS No.: 743440-25-7
M. Wt: 298.38
InChI Key: XNKLDESMLLWUPM-UHFFFAOYSA-N
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Description

2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Studies

Studies on the quantum chemical properties of thienopyrimidin-4-ones, including derivatives similar to the specified compound, highlight the significance of electronic structures and geometries in understanding their reactivity and interactions. For example, Mamarahmonov et al. (2014) explored the electronic structures and energy states of related compounds, providing insights into their reaction mechanisms and substituent effects (Mamarahmonov et al., 2014).

Synthesis and Properties

The synthesis and exploration of the properties of thieno[2,3-d]pyrimidines have been a focal point of research. For instance, Zadorozhny et al. (2010) reported on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, comparing their properties with isomeric compounds and highlighting the influence of sulfur atom positioning (Zadorozhny, Turov, & Kovtunenko, 2010).

Biological Potential

Research has also delved into the biological potential of thienopyrimidine derivatives. For example, Gangjee et al. (2009) investigated thieno[2,3-d]pyrimidines as potential inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2009).

Antimicrobial Activity

The antimicrobial properties of thienopyrimidin-4-ylthio carboxylic acids, closely related to the compound , have been a subject of study. Vlasov et al. (2021) explored heterocyclic hybrids incorporating thieno[2,3-d]pyrimidine structures, demonstrating significant antimicrobial activities (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).

Dual Inhibitory Properties

Further research by Gangjee et al. (2008) focused on the synthesis of thieno[2,3-d]pyrimidines as dual inhibitors, revealing the potential of these compounds in inhibiting both thymidylate synthase and dihydrofolate reductase, important for cancer treatment strategies (Gangjee, Qiu, Li, & Kisliuk, 2008).

Properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-5-6(2)19-11-9(5)10(15)13-8(14-11)4-18-7(3)12(16)17/h7H,4H2,1-3H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKLDESMLLWUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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